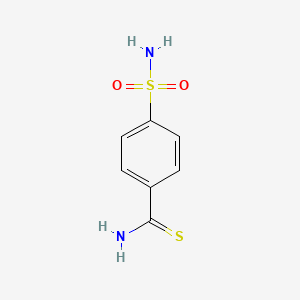
4-Sulfamoylbenzene-1-carbothioamide
Vue d'ensemble
Description
4-Sulfamoylbenzene-1-carbothioamide is a compound that falls within the broader class of sulfonamide-containing chemicals. Sulfonamides are a pivotal functional group in drug design, particularly known for their role in sulfonamide antibacterials, which inhibit tetrahydropteroic acid synthetase and are derivatives of 4-aminobenzenesulfonamide . Although not explicitly mentioned in the provided papers, 4-Sulfamoylbenzene-1-carbothioamide likely shares some structural similarities with the compounds discussed, given its sulfonamide group.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves various strategies. For instance, 4-Cyanobenzenesulfonamides can be cleaved to the parent amine under the action of thiol and base, suggesting a potential route for synthesizing similar structures to 4-Sulfamoylbenzene-1-carbothioamide . Another related compound, 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide, was synthesized in two steps starting with a reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde, followed by a reaction with thiosemicarbazide . These methods could potentially be adapted for the synthesis of 4-Sulfamoylbenzene-1-carbothioamide.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be complex and is often characterized using various spectroscopic techniques. For example, a related sulfonamide compound was characterized using FT-IR, NMR, UV-Vis, and X-ray single crystal techniques, and its structure was further analyzed using density functional theory (DFT) calculations . These techniques and computational methods could be applied to determine the molecular structure of 4-Sulfamoylbenzene-1-carbothioamide.
Chemical Reactions Analysis
Sulfonamide compounds can undergo a variety of chemical reactions. The 4-Cyanobenzenesulfonamides, for instance, can be further elaborated by alkylation and arylation, and can withstand conditions that functionalize nitroarenes, such as reductions and vicarious nucleophilic substitution reactions . These reactions are relevant to the chemical behavior of sulfonamide compounds and could be indicative of the types of reactions that 4-Sulfamoylbenzene-1-carbothioamide might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds are often closely related to their structure. The sulfonamide group is known for its role in medicinal chemistry, and the presence of this group can influence the drug's activity and potential side effects, such as hypersensitivity and severe skin rash . The specific physical and chemical properties of 4-Sulfamoylbenzene-1-carbothioamide would need to be determined experimentally, but they are likely to be influenced by the presence of the sulfonamide and carbothioamide groups.
Applications De Recherche Scientifique
Anticancer Potential
4-Sulfamoylbenzene-1-carbothioamide derivatives exhibit promising anticancer properties. A study demonstrated the synthesis of new sulfonamide drugs, including benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide derivatives, which showed potent anticancer effects against MCF-7 breast carcinoma cell lines. These compounds were characterized using various spectral techniques and evaluated for their bioavailability and anti-breast cancer activity through molecular docking studies (Mohamed et al., 2022).
Antibacterial and Antioxidant Activities
Novel thiosemicarbazones, including derivatives of 4-Sulfamoylbenzene-1-carbothioamide, have been investigated for their antibacterial and antioxidant properties. Among these, certain compounds showed excellent inhibition potency against Gram-positive pathogens and possessed significant antioxidant activity. These findings highlight the potential of 4-Sulfamoylbenzene-1-carbothioamide derivatives in developing compounds with antibacterial and antioxidant activities (Karaküçük-Iyidoğan et al., 2014).
Synthesis and Characterization
Efforts in synthesizing and characterizing derivatives of 4-Sulfamoylbenzene-1-carbothioamide are crucial for their application in various fields. One such study involves the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a significant intermediate in biologically active compounds. This research provides insights into the synthetic methods and structural confirmation of such derivatives, indicating their relevance in the field of organic chemistry (Wang et al., 2016).
Versatility in Drug Design
The sulfonamide group, a component of 4-Sulfamoylbenzene-1-carbothioamide, is extensively used in medicinal chemistry, particularly in sulfonamide antibacterials. These compounds are known for inhibiting tetrahydropteroic acid synthetase and have historically been associated with hypersensitivity. However, recent insights suggest that the sulfonamide group is a safe and essential part of drug design, dispelling previous misconceptions (Kalgutkar et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
4-sulfamoylbenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S2/c8-7(12)5-1-3-6(4-2-5)13(9,10)11/h1-4H,(H2,8,12)(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELROTSKXOWDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388251 | |
| Record name | 4-sulfamoylthiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Sulfamoylbenzene-1-carbothioamide | |
CAS RN |
56236-74-9 | |
| Record name | NSC221586 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-sulfamoylthiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)
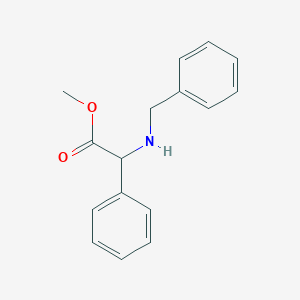
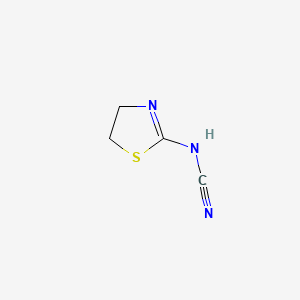



![4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274048.png)


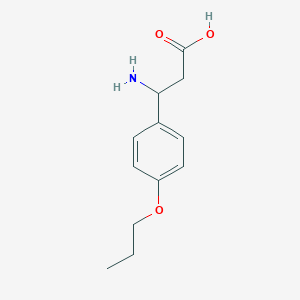
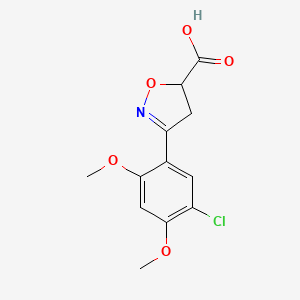
![N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline](/img/structure/B1274061.png)